molecular formula C11H14BrNO2 B13516759 Ethyl (2-bromobenzyl)glycinate

Ethyl (2-bromobenzyl)glycinate

Cat. No.: B13516759
M. Wt: 272.14 g/mol
InChI Key: KLWLPDJRFAMQCH-UHFFFAOYSA-N
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Description

Ethyl (2-bromobenzyl)glycinate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by an ethyl (2-bromobenzyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-bromobenzyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromobenzyl bromide with glycine ethyl ester in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-bromobenzyl)glycinate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s biological activity and its suitability for various synthetic applications .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl 2-[(2-bromophenyl)methylamino]acetate

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,2,7-8H2,1H3

InChI Key

KLWLPDJRFAMQCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=C1Br

Origin of Product

United States

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